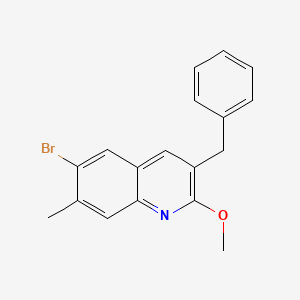![molecular formula C10H21ISi B12612615 Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl- CAS No. 651302-75-9](/img/structure/B12612615.png)
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a silicon atom through a carbon chain. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, typically involves the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile. This reaction facilitates the exchange of the chlorine atom with an iodine atom, resulting in the formation of the desired silane compound . The reaction conditions usually require a controlled environment to prevent moisture and light from affecting the reaction, as the compound is sensitive to both .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored under inert conditions to prevent degradation.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as sodium azide or potassium cyanide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction can produce various silane derivatives .
Wissenschaftliche Forschungsanwendungen
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl- exerts its effects involves the formation of strong silicon-oxygen bonds. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of stable intermediates and products. The molecular targets and pathways involved in its action are primarily related to its ability to interact with various functional groups in organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorotrimethylsilane
- Bromotrimethylsilane
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated silanes. This uniqueness makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .
Eigenschaften
CAS-Nummer |
651302-75-9 |
|---|---|
Molekularformel |
C10H21ISi |
Molekulargewicht |
296.26 g/mol |
IUPAC-Name |
[(3S)-5-iodo-3-methyl-2-methylidenepentyl]-trimethylsilane |
InChI |
InChI=1S/C10H21ISi/c1-9(6-7-11)10(2)8-12(3,4)5/h9H,2,6-8H2,1,3-5H3/t9-/m0/s1 |
InChI-Schlüssel |
VDKWCDSQORODFY-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](CCI)C(=C)C[Si](C)(C)C |
Kanonische SMILES |
CC(CCI)C(=C)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


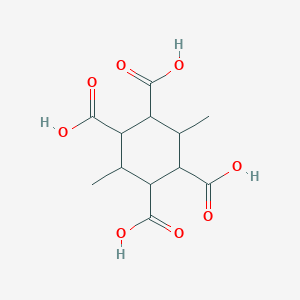
![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
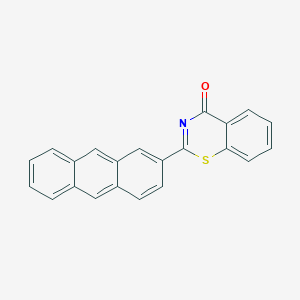


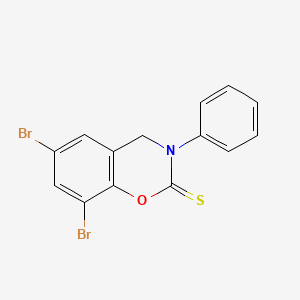
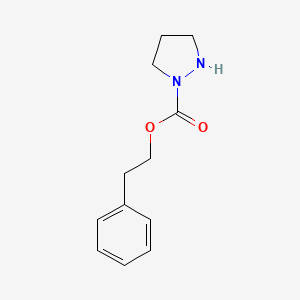
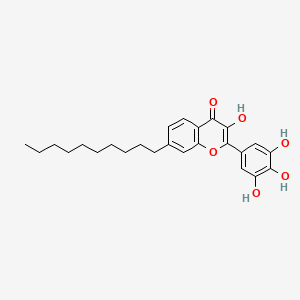
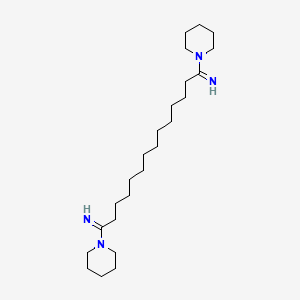
![Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12612606.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)
